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Fmoc-D-Ala(a-cyclopropyl)-OH

Cat. No.: B14012174
M. Wt: 351.4 g/mol
InChI Key: SBWCIRABWAINIK-OAQYLSRUSA-N
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Description

Significance of Non-Proteinogenic Amino Acids as Building Blocks in Peptide Research

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov Their incorporation into peptide sequences can fundamentally alter the resulting molecule's properties. nih.gov The primary advantage of using NPAAs lies in their ability to enhance the stability, potency, permeability, and bioavailability of peptide-based therapeutics. nih.govresearchgate.net While peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body, the introduction of NPAAs can confer resistance to enzymatic cleavage, thereby prolonging their therapeutic window.

Furthermore, the vast structural diversity of NPAAs allows for the fine-tuning of a peptide's three-dimensional structure, which can lead to improved binding affinity and selectivity for its biological target. sigmaaldrich.com This is a critical aspect in the design of potent and specific drug candidates. sigmaaldrich.com The use of NPAAs has become a cornerstone in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties. sigmaaldrich.com

The Role of Cyclopropyl (B3062369) Moieties in Amino Acid and Peptide Scaffold Design

The cyclopropyl group, a three-membered carbon ring, is a particularly interesting structural motif in medicinal chemistry and peptide design. researchgate.netiris-biotech.de Its incorporation into amino acid and peptide scaffolds imparts a unique set of properties. The rigid and strained nature of the cyclopropyl ring introduces significant conformational constraints on the peptide backbone. iris-biotech.de This conformational rigidity can help to pre-organize the peptide into a bioactive conformation, leading to an entropically more favorable binding to its target receptor. rsc.org

Moreover, the cyclopropyl moiety can enhance the metabolic stability of peptides. iris-biotech.de For instance, replacing a metabolically labile group, such as an N-ethyl group which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can improve the molecule's stability. iris-biotech.de The cyclopropyl group can also influence the lipophilicity of a peptide, a key parameter affecting its absorption and distribution in the body. iris-biotech.de By replacing larger alkyl or aryl groups with a cyclopropyl group, it is possible to reduce lipophilicity, which can be advantageous for optimizing a drug's pharmacokinetic profile. iris-biotech.de

The unique electronic properties of the cyclopropyl ring, with its enhanced π-character, can also lead to specific interactions with biological targets, further contributing to binding affinity and selectivity. rsc.org

Overview of Fmoc Protecting Group Strategy in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. altabioscience.comresearchgate.net A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the amino acids. iris-biotech.de The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is one of the most widely used protecting groups for the α-amino group of amino acids in SPPS. altabioscience.comwikipedia.org

The Fmoc strategy offers several advantages. altabioscience.com It employs milder reaction conditions compared to the older tert-butyloxycarbonyl (Boc) strategy, making it compatible with a wider range of sensitive and modified amino acids, including those with post-translational modifications like glycosylation and phosphorylation. nih.gov The Fmoc group is stable to the acidic conditions used to cleave the side-chain protecting groups but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). wikipedia.orgchempep.com This orthogonality ensures the selective deprotection of the α-amino group without affecting the integrity of the growing peptide chain or its linkage to the solid support. iris-biotech.de

Another practical advantage of the Fmoc group is its strong UV absorbance. altabioscience.com This property allows for the real-time monitoring of the deprotection and coupling steps during SPPS, ensuring the efficiency of each cycle. wikipedia.org

Stereochemical Considerations in Modified Amino Acid Incorporation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of peptides. jpt.com The incorporation of modified amino acids with specific stereochemistry, such as D-amino acids (the enantiomers of the naturally occurring L-amino acids), can have profound effects on the peptide's structure and function. jpt.comnih.gov

The introduction of a D-amino acid into a peptide sequence can significantly enhance its resistance to enzymatic degradation. This is because proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids. jpt.com By strategically placing a D-amino acid, the peptide's susceptibility to proteolysis can be reduced, leading to a longer half-life in vivo.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO4 B14012174 Fmoc-D-Ala(a-cyclopropyl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m1/s1

InChI Key

SBWCIRABWAINIK-OAQYLSRUSA-N

Isomeric SMILES

C[C@@](C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthetic Methodologies for Fmoc D Ala α Cyclopropyl Oh and Analogues

Stereoselective Synthesis of α-Cyclopropyl Amino Acid Cores

The cornerstone of synthesizing Fmoc-D-Ala(α-cyclopropyl)-OH lies in the stereocontrolled formation of the α-cyclopropyl amino acid core. Various strategies have been developed to introduce the cyclopropane (B1198618) ring with high fidelity, ensuring the desired D-configuration at the α-carbon.

Approaches via Cyclodialkylation

While specific examples detailing the cyclodialkylation for the synthesis of the D-Ala(α-cyclopropyl) core are not extensively documented in readily available literature, the general principles of asymmetric alkylation of glycine (B1666218) equivalents can be applied. This approach typically involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate with a 1,2-dihaloethane derivative.

The general strategy would involve a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone. The complex serves as a chiral nucleophilic glycine equivalent. Alkylation of this complex with a suitable 1,2-dihaloethane, followed by hydrolysis, would yield the desired D-cyclopropylalanine. The choice of the chiral auxiliary is crucial for inducing the desired stereochemistry. For instance, using an (R)-auxiliary would be expected to lead to the D-amino acid. The separation of diastereomeric products can often be facilitated by differences in solubility, allowing for the isolation of the desired stereoisomer.

Asymmetric Radical Cyclopropanation

Asymmetric radical cyclopropanation has emerged as a powerful tool for the synthesis of chiral cyclopropyl (B3062369) α-amino acids. rsc.org This methodology often utilizes metalloradical catalysis to achieve high levels of stereocontrol. A notable example is the Co(II)-based metalloradical-catalyzed cyclopropanation of dehydroaminocarboxylates with in situ-generated diazo compounds. rsc.org

This process, supported by D2-symmetric chiral amidoporphyrin ligands, allows for the effective activation of diazo reagents to cyclopropanate dehydroamino acid precursors under mild conditions. rsc.org This method has been shown to produce chiral cyclopropyl α-amino acid derivatives with high yields and excellent enantioselectivities. rsc.org Although the literature primarily showcases the synthesis of (Z)-α-amino-β-arylcyclopropanecarboxylates, the principles can be adapted for the synthesis of α-cyclopropyl alanine (B10760859) derivatives by using appropriate dehydroalanine (B155165) precursors. The stereochemical outcome is dictated by the chiral ligand, enabling access to the D-enantiomer.

A Cr(II)-based metalloradical system has also been reported for the asymmetric cyclopropanation of α,β-unsaturated amides, which could be another viable route towards the synthesis of the D-Ala(α-cyclopropyl) core. nih.gov This method provides cyclopropanes with three contiguous stereocenters in high diastereo- and enantioselectivities. nih.gov

Modular and Scalable Routes to Protected Cyclopropane Amino Acid Building Blocks

Recent advancements have focused on developing modular and scalable synthetic routes to protected cyclopropane amino acids, avoiding the use of hazardous reagents like neurotoxic oxidants or precious metal catalysts. One such approach involves the intramolecular isocyanate trapping via a Hofmann rearrangement to produce bicyclic carbamates in an enantioenriched and diastereopure manner. Subsequent ring-opening of these intermediates provides access to the desired cyclopropane amino acids. This method allows for further functionalization and is amenable to scale-up.

Concise Synthesis of Optically Active Cyclopropane Derivatives

Concise synthetic routes are highly desirable for the efficient production of optically active cyclopropane amino acids. One such strategy involves the olefination of cyclopropanone (B1606653) surrogates. peptide.com For instance, the addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols generates highly electrophilic alkylidenecyclopropanes. peptide.com These intermediates can then undergo a telescopic aza-Michael reaction under mild conditions to afford enantioenriched cyclopropane derivatives with complete diastereocontrol. peptide.com While this has been demonstrated for β-amino acids, modifications to the starting materials and reaction conditions could potentially adapt this methodology for the synthesis of α-amino acid derivatives.

Regioselective Fmoc Protection Strategies for Amino Acid Derivatives

Once the chiral α-cyclopropyl D-alanine core is synthesized, the next critical step is the regioselective protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential for its application in solid-phase peptide synthesis (SPPS).

The standard procedure for Fmoc protection involves the reaction of the amino acid with Fmoc-chloride (Fmoc-Cl) or, more commonly, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. total-synthesis.com The reaction is typically carried out in a biphasic system, such as dioxane and aqueous sodium bicarbonate, or in an anhydrous medium like pyridine (B92270) in dichloromethane. total-synthesis.com The choice of base and solvent is crucial to ensure efficient and selective N-protection without significant side reactions.

It is important to be aware of potential side reactions during Fmoc protection. For instance, the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as an impurity through a Lossen-type rearrangement. nih.gov Careful control of reaction conditions and purification of the final product are necessary to minimize such impurities.

Optimization of Reaction Conditions for Stereochemical Purity and Yield

For the stereoselective synthesis of the cyclopropane core, key parameters to optimize include the choice of chiral catalyst or auxiliary, the solvent, reaction temperature, and the nature of the reactants. For instance, in asymmetric radical cyclopropanation, the structure of the chiral ligand has a profound impact on both the diastereoselectivity and enantioselectivity of the reaction. rsc.org

In the context of modular and scalable routes, the efficiency of the key steps, such as the Hofmann rearrangement and subsequent ring-opening, needs to be maximized. This can involve screening different reagents, reaction times, and temperatures to identify the optimal conditions that provide the desired product in high yield and purity.

During the Fmoc protection step, the stoichiometry of the reagents, the pH of the reaction mixture, and the reaction time must be carefully controlled to prevent over-reaction or the formation of impurities. nih.gov Purification of the final Fmoc-protected amino acid is often achieved through crystallization or chromatography to ensure it meets the high purity standards required for peptide synthesis. ajpamc.com

Below is a table summarizing typical reaction conditions and outcomes for analogous cyclopropanation reactions, which can serve as a starting point for the optimization of the synthesis of the D-Ala(α-cyclopropyl) core.

Catalyst/MethodSubstrateReagentSolventTemp (°C)Yield (%)ee (%)drReference
Co(II)-AmidoporphyrinDehydroaminocarboxylateα-AryldiazomethaneToluene2585-9890-99>95:5 rsc.org
Rh2(OAc)4 / Chiral Spiro Phosphoric AcidVinyldiazoacetatetert-Butyl carbamateCH2Cl23061-9983-98- rsc.org
Cr(II)-Chiral Ligandα,β-Unsaturated AmideDibromomethaneTHF2570-9590-99>20:1 nih.gov

Note: The data presented in this table is for analogous cyclopropanation reactions and serves as an illustrative guide for the synthesis of the α-cyclopropyl D-alanine core.

Challenges and Advancements in Large-Scale Synthesis of Non-Canonical Amino Acids

The industrial-scale production of non-canonical amino acids (ncAAs), such as Fmoc-D-Ala(α-cyclopropyl)-OH, presents a unique set of challenges that distinguish them from their proteinogenic counterparts. These challenges primarily revolve around cost, stereochemical control, purity, and the environmental impact of the synthetic processes. However, significant advancements in both chemical and biocatalytic methodologies are continuously addressing these hurdles, paving the way for more efficient and sustainable large-scale synthesis.

The high cost of large-scale ncAA production is a major impediment to their broader application. frontiersin.orgboku.ac.at This is often attributed to the use of expensive raw materials, complex multi-step syntheses, and the need for extensive purification. ajpamc.com Solid-phase peptide synthesis (SPPS), a common method for incorporating ncAAs, is known for its high raw material and solvent costs. ajpamc.com Furthermore, the purification of the final product, which often relies on preparative high-performance liquid chromatography (HPLC), is a significant cost driver in peptide manufacturing. polypeptide.comacsgcipr.org

Achieving high stereochemical purity on a large scale is another critical challenge. Many ncAAs, including Fmoc-D-Ala(α-cyclopropyl)-OH, possess chiral centers that are crucial for their biological activity. Traditional chemical synthesis can produce racemic mixtures, requiring additional and often costly chiral resolution steps. nih.gov The development of asymmetric catalytic methods is therefore paramount for efficient large-scale production. researchgate.netresearchgate.netdicp.ac.cnpurdue.edu

In response to these challenges, several key advancements have emerged in the field of large-scale ncAA synthesis:

Scalable Chemical Synthesis and Process Intensification:

Recent research has focused on developing modular and scalable synthetic routes that minimize the need for chromatographic purification. For instance, a chromatography-free method for the synthesis of protected cyclopropane amino acid building blocks has been reported, which is a significant step towards more cost-effective and scalable production. nih.gov This approach can be applied on a decagram scale, demonstrating its potential for industrial application. nih.gov

Flow chemistry is another significant advancement that offers several advantages over traditional batch processes for peptide and ncAA synthesis. vapourtec.comkilolabs.comlabmanager.comnih.govsyrris.jp Continuous flow systems can provide better control over reaction parameters, leading to improved yields and purity. kilolabs.com They also offer the potential for automation and more efficient scale-up. vapourtec.com The enhanced heat and mass transfer in flow reactors can also enable reactions to be performed at higher temperatures, accelerating reaction times without compromising product quality. nih.gov

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
ScalabilityChallenging, often requires process redesignMore straightforward, by extending run time or parallelization
Heat & Mass TransferOften limited, can lead to side reactionsExcellent, allows for better reaction control
Reaction TimeTypically longerCan be significantly reduced
AutomationComplex to fully automateMore amenable to automation and in-line monitoring
SafetyHandling of large volumes of hazardous reagentsSmaller reactor volumes improve safety

Biocatalytic and Chemoenzymatic Approaches:

The use of enzymes in the synthesis of ncAAs is a rapidly growing field that offers the promise of highly selective and environmentally friendly production methods. nih.govmdpi.com Engineered enzymes, such as myoglobin-based catalysts, have been shown to be effective for the asymmetric cyclopropanation of olefins, a key step in the synthesis of cyclopropane-containing amino acids. nih.gov These biocatalysts can exhibit high stereoselectivity and can be used at a preparative scale. nih.gov

MethodologyKey Advantages for Large-Scale SynthesisChallenges
Asymmetric Chemical CatalysisHigh stereoselectivity, broad substrate scopeCost and toxicity of metal catalysts, catalyst removal
Biocatalysis (Enzymatic Synthesis)High stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme stability, substrate scope, downstream processing
Metabolic Engineering (In vivo synthesis)Potentially very low cost, sustainableLower expression yields, high cost of some ncAAs, limited structural diversity frontiersin.org

Innovations in Downstream Processing:

To address the challenges associated with the purification of ncAAs and peptides, there is ongoing research into more efficient and scalable downstream processing technologies. preprints.org This includes the development of new chromatographic resins with improved selectivity and capacity, as well as the implementation of multi-column chromatography systems that can operate in a continuous mode, increasing throughput and reducing solvent consumption. polypeptide.com Furthermore, advancements in chiral chromatography and other enantioseparation techniques are crucial for ensuring the stereochemical purity of the final product on a large scale. acs.orgmdpi.comrotachrom.combohrium.comnih.gov The development of methods for purifying Fmoc-amino acids prior to their use in peptide synthesis has also been shown to significantly increase the purity of the final peptide product. ajpamc.com

Incorporation Strategies in Peptide Synthesis

Integration of Fmoc-D-Ala(α-cyclopropyl)-OH into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains. altabioscience.com The integration of sterically demanding residues like Fmoc-D-Ala(α-cyclopropyl)-OH requires modifications to standard protocols to ensure efficient chain elongation. The general SPPS cycle involves iterative steps of Nα-Fmoc deprotection and amino acid coupling. uci.edu For a residue as bulky as α-cyclopropyl alanine (B10760859), both steps are significantly retarded compared to standard proteinogenic amino acids.

Protocols must be optimized to account for slower reaction rates. This often involves extending reaction times for both deprotection and coupling steps, and potentially increasing the concentration of reagents. The choice of solid support, such as 2-chlorotrityl chloride resin, can be crucial, particularly if the synthesis of protected peptide fragments is desired. nih.gov

Fmoc Deprotection Strategies and Kinetics

The removal of the Nα-Fmoc protecting group is a critical step that can be particularly slow for sterically hindered residues. nih.gov The standard deprotection reagent, a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), may prove insufficient for achieving complete Fmoc removal in a reasonable timeframe. altabioscience.com The steric hindrance created by the α-cyclopropyl group shields the fluorenyl ring's acidic proton from the piperidine base, slowing the rate-determining proton abstraction step of the β-elimination mechanism. rsc.org

Kinetic studies on other hindered amino acids, such as those with bulky side-chain protecting groups like Arginine(Pbf), have shown that deprotection can require significantly longer reaction times (e.g., a minimum of 10 minutes) to reach completion compared to unhindered residues like Leucine. researchgate.netresearchgate.net Consequently, for Fmoc-D-Ala(α-cyclopropyl)-OH, extended deprotection times or double deprotection cycles are often necessary.

To accelerate this sluggish step, more potent deprotection reagents can be employed. A common strategy is the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, to the piperidine solution. rsc.org For instance, a solution of 2% DBU and 2% piperidine in DMF can significantly reduce deprotection times. However, care must be taken as DBU can promote side reactions like aspartimide formation if an aspartic acid residue is present in the sequence. rsc.orgnih.gov

Table 1: Comparison of Deprotection Reagents for Hindered Residues
Reagent/MixtureTypical ConcentrationRelative Deprotection RateKey Considerations
Piperidine20% in DMFStandardMay be slow for hindered residues, requiring extended reaction times. altabioscience.com
Piperazine5-10% in DMFSlower than PiperidineCan reduce base-induced side reactions like aspartimide formation. rsc.org
DBU/Piperidine2% DBU / 2% Piperidine in DMFMuch faster than PiperidineHighly effective for hindered residues but increases risk of aspartimide formation. rsc.org

Coupling Reagents and Their Efficiency with Sterically Hindered Amino Acids

The formation of a peptide bond involving the carboxylic acid of Fmoc-D-Ala(α-cyclopropyl)-OH and the N-terminal amine of the growing peptide chain is challenging due to steric hindrance. Standard coupling reagents like HBTU may require long reaction times and still result in incomplete coupling. chempep.comsioc-journal.cn Therefore, more potent activating agents are necessary to achieve high coupling yields. sigmaaldrich.com

Uronium/aminium salt-based reagents containing the leaving group 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, are significantly more efficient than their HOBt-based counterparts (e.g., HBTU) for coupling bulky amino acids. sigmaaldrich.comluxembourg-bio.com The pyridine (B92270) nitrogen in the HOAt moiety is thought to provide anchimeric assistance, accelerating the coupling reaction. sigmaaldrich.com Similarly, Oxyma-based reagents like COMU have also demonstrated high efficiency, comparable to HATU, and offer the advantage of being non-explosive. luxembourg-bio.combachem.com

For extremely difficult couplings, converting the Fmoc-amino acid into its fluoride (B91410) derivative using a reagent like tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) can be highly effective. bachem.com Amino acid fluorides are exceptionally reactive and are particularly suited for acylating sterically hindered α,α-disubstituted amino acids. bachem.com The use of microwave irradiation has also been shown to dramatically increase coupling rates and yields for hindered residues, reducing the required excess of amino acid and shortening reaction times from hours to minutes. sioc-journal.cn

Table 2: Efficiency of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentLeaving Group/Active SpeciesRelative EfficiencyNotes
HBTU/TBTUOBt EsterModerateMay be insufficient for α,α-disubstituted amino acids. chempep.com
HCTUO-6-ClBt EsterHighMore reactive than HBTU. sigmaaldrich.com
HATUOAt EsterVery HighHighly recommended for hindered couplings due to HOAt's catalytic activity. luxembourg-bio.combachem.com
COMUOxyma EsterVery HighComparable to HATU, non-explosive, suitable for microwave SPPS. luxembourg-bio.combachem.com
PyBOPOBt Ester (Phosphonium)HighDoes not cause guanidinylation side reactions. sigmaaldrich.com
TFFHAcid FluorideExtremely HighGenerates highly reactive species ideal for the most difficult couplings. bachem.com

Mitigation of Side Reactions During Fmoc-SPPS with Modified Amino Acids

The incorporation of modified amino acids can introduce or exacerbate side reactions. One of the most common side reactions in Fmoc-SPPS is diketopiperazine (DKP) formation. This occurs at the dipeptide stage when the N-terminal amine, after Fmoc deprotection, attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. iris-biotech.de While sequences containing Proline at the C-terminus are particularly prone to this, the steric bulk of Fmoc-D-Ala(α-cyclopropyl)-OH could potentially hinder the intramolecular cyclization, depending on the preceding residue. To mitigate DKP formation, strategies include using bulky resins like 2-chlorotrityl chloride resin or coupling a pre-formed dipeptide. chempep.com

Another significant side reaction is aspartimide formation, which occurs when a peptide sequence contains an aspartic acid residue, particularly followed by a glycine (B1666218). nih.goviris-biotech.de The strong basic conditions used for Fmoc deprotection (especially with DBU) can catalyze the nucleophilic attack of the backbone nitrogen on the Asp side-chain ester, forming a cyclic imide. nih.gov This leads to a mixture of byproducts, including α- and β-peptides and racemization at the aspartic acid α-carbon. iris-biotech.de While the presence of α-cyclopropyl alanine does not directly cause this, the more aggressive deprotection conditions it may require can increase the risk of aspartimide formation elsewhere in the peptide chain. Mitigation strategies include using bulkier side-chain protecting groups on the aspartate residue or adding acidic modifiers like formic acid to the deprotection solution. delivertherapeutics.com

Solution-Phase Peptide Synthesis Applications

While less common than SPPS, solution-phase synthesis remains a valuable technique, particularly for large-scale production or for segments that are difficult to synthesize on a solid support. Fmoc-D-Ala(α-cyclopropyl)-OH can be incorporated using solution-phase methods, often employing a "hydrophobic tag" strategy. rsc.org In this approach, a tag is attached to the C-terminus, rendering the growing peptide soluble in organic solvents for reaction but easily precipitable for purification by adding a non-polar solvent.

A typical solution-phase coupling cycle would involve dissolving the C-terminal-tagged peptide in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of Fmoc-D-Ala(α-cyclopropyl)-OH, a coupling reagent (e.g., HBTU/HOBt), and a base like diisopropylethylamine (DIPEA). rsc.org After the reaction, the elongated peptide is precipitated, filtered, and washed to remove excess reagents. The Fmoc group is then removed using a solution such as 1% DBU and 1% piperidine in dichloromethane, followed by neutralization and precipitation to yield the deprotected peptide, ready for the next coupling cycle. rsc.org

Conformational and Structural Investigations of Peptides Containing α Cyclopropyl Alanine

Influence of the Cyclopropyl (B3062369) Moiety on Peptide Secondary Structure

The rigid and sterically demanding nature of the cyclopropyl group at the α-carbon of an amino acid residue significantly restricts the available conformational space of the peptide backbone, thereby promoting the adoption of well-defined secondary structures.

The introduction of α-cyclopropyl alanine (B10760859) has been shown to be a potent inducer of helical and β-turn conformations within peptides. The steric hindrance imposed by the cyclopropyl ring limits the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, guiding the peptide to fold into ordered structures. Crosslinking of α-helix residues is a common strategy to impose a desired spatial configuration, which can enhance potency and cell permeability. nih.gov The specific arrangement of the crosslink, such as [i, i + 3], [i, i + 4], or [i, i + 7], is crucial for stabilizing the helical conformation. nih.gov

Research has demonstrated that peptides incorporating α,α-disubstituted amino acids, including those with cyclopropyl groups, exhibit a higher propensity for forming 3(10)-helices and α-helices. This is attributed to the steric interactions that favor dihedral angles consistent with these helical structures.

Table 1: Influence of Cyclopropyl Moiety on Peptide Secondary Structure
Structural FeatureObserved EffectUnderlying Reason
Helical ConformationsInduction of 3(10)- and α-helicesSteric hindrance from the cyclopropyl group restricts φ and ψ angles to helical regions.
β-Turn ConformationsPromotion of β-turn structuresThe rigid cyclopropyl ring facilitates the tight turns required for β-hairpin formation.

The cyclopropyl group acts as a rigid conformational lock, significantly reducing the flexibility of the peptide backbone. This conformational rigidity can be advantageous in drug design, as it can lead to more favorable binding to biological targets by reducing the entropic penalty upon binding. rsc.org The coplanarity of the three carbon atoms and the shorter C-C bonds (approximately 1.51 Å) are key features of the cyclopropane (B1198618) ring. researchgate.net

The steric bulk of the cyclopropyl ring restricts the rotation around the N-Cα and Cα-C bonds, effectively limiting the accessible regions of the Ramachandran plot. This "cyclopropylic strain," a robust steric repulsion, plays a crucial role in dictating the orientation of adjacent bonds. researchgate.netchemrxiv.org Studies have shown that the cyclopropyl group can induce a greater percentage of the E conformation about the formamide functionality in certain peptides compared to less constrained groups like isopropyl. nih.gov This conformational restriction can be a key factor in the biological activity of these peptides. nih.gov

Table 2: Conformational Constraints of the α-Cyclopropyl Group
ConstraintStructural ConsequenceFunctional Implication
Restricted Dihedral Angles (φ, ψ)Limited accessible Ramachandran spaceStabilization of specific secondary structures
Reduced Backbone FlexibilityLower conformational entropyPotentially enhanced binding affinity to targets
"Cyclopropylic Strain"Controlled orientation of adjacent bondsInduction of specific isomeric forms (e.g., E conformation) nih.gov

Molecular Dynamics and Quantum-Chemical Computational Studies

Computational methods, including molecular dynamics (MD) simulations and quantum-chemical calculations, are invaluable tools for understanding the conformational behavior of peptides containing α-cyclopropyl alanine at an atomic level.

Accurate MD simulations rely on well-parametrized force fields that can correctly describe the potential energy surface of the molecule. nih.gov Developing parameters for non-standard residues like α-cyclopropyl alanine is a critical step. This involves deriving charges, bond lengths, bond angles, and dihedral angle parameters that accurately reflect the unique electronic and steric properties of the cyclopropyl ring. Quantum-chemical calculations are often employed to obtain these parameters by fitting them to high-level ab initio or density functional theory (DFT) data. Modern data-driven approaches are also being used to develop force fields for a broader chemical space. arxiv.org

Once a reliable force field is established, MD simulations can be used to explore the conformational landscape of peptides containing α-cyclopropyl alanine. nih.govnih.gov These simulations can predict the most stable secondary structures and provide insights into the dynamic behavior of the peptide in solution. nih.govnih.gov For instance, simulations can reveal the propensity of a peptide to adopt helical or β-turn conformations, corroborating experimental findings.

Quantum-chemical calculations can further refine the understanding of conformational preferences by providing accurate energies for different conformers. rsc.orgnih.gov These methods can elucidate the subtle electronic effects of the cyclopropyl ring that contribute to conformational stability. rsc.org

Table 3: Computational Approaches for Studying Cyclopropyl Peptides
MethodApplicationKey Information Provided
Quantum-Chemical Calculations (e.g., DFT)Force field parametrization, conformational energy calculationsAtomic charges, bond parameters, relative energies of conformers rsc.org
Molecular Dynamics (MD) SimulationsExploring conformational space, predicting secondary structureStable conformations, dynamic behavior, free energy landscapes nih.govnih.gov

Spectroscopic Techniques for Analyzing Peptide Conformation (e.g., NMR, CD, FT-IR)

A variety of spectroscopic techniques are employed to experimentally probe the conformational properties of peptides containing α-cyclopropyl alanine in solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. chemrxiv.orgspringernature.com Through-space correlations from Nuclear Overhauser Effect (NOE) experiments provide distance constraints between protons, which are essential for structure calculation. chemrxiv.org Scalar coupling constants (e.g., ³J(HNα)) provide information about dihedral angles. chemrxiv.org For peptides containing α-cyclopropyl alanine, characteristic NOEs between the cyclopropyl protons and backbone protons can confirm the conformational constraints imposed by the ring. chemrxiv.org

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides. nih.gov The characteristic CD spectra of α-helices (negative bands around 222 and 208 nm and a positive band around 192 nm) and β-sheets (a negative band around 218 nm and a positive band around 195 nm) allow for the qualitative and quantitative estimation of these structural elements. nih.gov CD studies on peptides with α-cyclopropyl alanine can demonstrate the induction of helical or β-turn structures upon its incorporation. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about peptide secondary structure through the analysis of the amide I band (primarily C=O stretching vibrations) which appears between 1600 and 1700 cm⁻¹. nih.govnih.govshimadzu.com The frequency of this band is sensitive to the hydrogen-bonding pattern, allowing for the differentiation between α-helices (around 1650-1658 cm⁻¹), β-sheets (around 1620-1640 cm⁻¹), and random coil structures. shimadzu.com FT-IR is particularly useful for studying peptides in various environments, including in lipid membranes. nih.gov

Table 4: Spectroscopic Techniques for Peptide Conformation Analysis
TechniquePrimary Information ObtainedApplication to Cyclopropyl Peptides
NMR Spectroscopy3D structure, dihedral angles, inter-proton distances chemrxiv.orgspringernature.comConfirming conformational constraints and specific side-chain/backbone interactions chemrxiv.org
CD SpectroscopySecondary structure content (α-helix, β-sheet) nih.govQuantifying the induction of ordered structures by the cyclopropyl group
FT-IR SpectroscopySecondary structure based on hydrogen bonding patterns nih.govnih.govshimadzu.comAnalyzing conformation in different environments (solution, solid-state, membranes)

Lack of Specific Research Findings on the Conformational Behavior of Peptides Containing Fmoc-D-Ala(α-cyclopropyl)-OH

The inclusion of α-cyclopropyl-D-alanine in a peptide chain is anticipated to impose significant conformational constraints due to the rigid cyclopropyl ring. This structural feature is expected to restrict the peptide backbone's flexibility, thereby influencing the adoption of specific secondary structures such as β-turns or helical motifs. Such conformational restrictions are a key area of investigation in peptide design and drug discovery, as they can lead to enhanced biological activity and stability.

Typically, the characterization of the conformational behavior of such modified peptides would involve:

Circular Dichroism (CD) Spectroscopy: To assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in various solvent environments. The characteristic spectral signatures would indicate the predominant conformational states.

X-ray Crystallography: To obtain a high-resolution solid-state structure of the peptide, which would definitively reveal the bond angles, dihedral angles, and intramolecular interactions.

However, published studies containing this specific data for peptides synthesized with Fmoc-D-Ala(α-cyclopropyl)-OH are not currently accessible. Therefore, a detailed analysis with research findings and data tables for section 4.3.1 cannot be provided at this time.

Applications in Advanced Peptide and Peptidomimetic Design

Design of Conformationally Restricted Peptide Scaffolds

A primary application of this compound is in the creation of peptides with predictable and restricted three-dimensional structures. The conformational freedom of a peptide backbone is largely defined by the rotational angles (phi, ψ, and chi) of its constituent amino acid residues. mdpi.com By introducing sterically constrained non-natural amino acids, chemists can guide the peptide to adopt specific secondary structures, such as β-turns or helices. nih.govmdpi.com

The α-cyclopropyl group of Fmoc-D-Ala(α-cyclopropyl)-OH introduces significant steric hindrance, which limits the range of accessible backbone dihedral angles. This constraint helps to pre-organize the peptide into a desired conformation, a crucial factor for enhancing binding affinity to biological targets. researchgate.net Studies on other cyclopropane-containing amino acids have shown they tend to fold peptides into defined structures like beta-turns and 3(10)-helices. Research on formyl tripeptides demonstrated that a cyclopropyl (B3062369) group can induce a greater percentage of a specific conformation (the E isomer) compared to a less bulky isopropyl group. nih.gov This conformational rigidity can transform a flexible, biologically inactive peptide into a potent ligand by reducing the entropic penalty upon binding. The use of such constrained residues is a key strategy in designing peptidomimetics that mimic reverse-turns or other critical binding motifs found in natural proteins. researchgate.netnih.gov

Table 1: Impact of Structural Features of Fmoc-D-Ala(α-cyclopropyl)-OH on Peptide Design

Feature Chemical Consequence Impact on Peptide/Peptidomimetic Design
α-Cyclopropyl Group Introduces significant steric bulk and restricts side-chain (χ) and backbone (φ, ψ) rotational freedom. Induces specific secondary structures (e.g., β-turns); pre-organizes the peptide for receptor binding, reducing the entropic penalty of binding. researchgate.netnih.gov
D-Amino Acid Configuration Alters the peptide backbone geometry and renders peptide bonds resistant to cleavage by common L-amino acid-specific proteases. Enhances stability against enzymatic degradation; allows for the creation of novel backbone topologies not accessible with L-amino acids. biorxiv.orgnih.gov
Fmoc Protecting Group Base-labile protecting group stable to acidic conditions. chempep.com Enables straightforward incorporation into peptide sequences using standard automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govuniversiteitleiden.nl

Development of Protease-Resistant Peptide Analogues

Peptide-based therapeutics often face the significant challenge of rapid degradation by proteases in the body. nih.gov A widely adopted and effective strategy to overcome this limitation is the incorporation of non-natural amino acids, particularly D-amino acids. biorxiv.orgresearchgate.net Proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.gov

The D-configuration of Fmoc-D-Ala(α-cyclopropyl)-OH makes the adjacent peptide bonds resistant to cleavage by common endopeptidases. nih.govnih.gov This substitution fundamentally alters the peptide's stereochemistry, disrupting the precise geometry required for enzyme-substrate recognition. Incorporating D-amino acids is a proven method for improving the stability and in vivo half-life of therapeutic peptides. biorxiv.orgresearchgate.net Furthermore, peptide cyclization, a strategy often used in conjunction with non-natural amino acids, can also significantly enhance stability against proteolytic degradation by reducing the accessibility of cleavage sites. nih.govresearchgate.netfrontiersin.org

Role in Modulating Molecular Recognition and Binding (In Vitro/Computational Studies)

The efficacy of a peptide ligand is critically dependent on its ability to bind to its target receptor with high affinity and specificity. The conformational rigidity imparted by the α-cyclopropyl group plays a vital role here. By locking the peptide into a bioactive conformation, the binding affinity for a target receptor can be significantly enhanced. chemimpex.com Computational and in vitro approaches are essential in predicting and validating these effects.

Computational studies, such as molecular dynamics simulations, can be used to explore the conformational landscape of peptides containing this residue and to model their interaction with target proteins. frontiersin.org For instance, a virtual library of stapled cyclic peptides including non-natural amino acids was generated to study binding to 14-3-3 proteins. nih.gov In vitro binding assays can then experimentally determine the binding affinity (e.g., Kd or IC50 values). The development of linear and cyclic peptides as modulators of G-protein activity has been explored using a combination of high-throughput screening and computational design to identify potential binding sites and optimize peptide sequences. youtube.com The unique structural properties of Fmoc-D-Ala(α-cyclopropyl)-OH make it an attractive choice for researchers aiming to design peptide-based inhibitors or modulators of protein-protein interactions with improved efficacy. chemimpex.com

Utilization in Creating Biological Probes and Chemical Tools for Research

Modified peptides are indispensable tools in chemical biology for interrogating complex biological systems. dur.ac.uk Peptides containing unique residues like D-Ala(α-cyclopropyl) can be synthesized and subsequently functionalized to serve as probes. For example, they can be tagged with fluorescent dyes, biotin, or photoaffinity labels to study protein-protein interactions, visualize cellular processes, or identify the binding partners of a specific receptor.

The synthesis of such probes is facilitated by Fmoc SPPS, which is compatible with a wide range of chemical modifications. nih.gov The inherent stability of peptides containing this D-amino acid ensures that the probe remains intact in biological assays, providing more reliable data. The development of peptidyl mono-fluoromethyl ketones as chemical-biology probes, for instance, highlights the utility of synthesizing modified peptides to investigate cellular functions. dur.ac.uk

Exploration in Combinatorial Libraries for Research Initiatives

Combinatorial chemistry is a powerful tool for discovering novel bioactive peptides. nih.govnih.gov It involves the synthesis of large, diverse collections of peptides, known as libraries, which can be screened for a specific biological activity. Fmoc-D-Ala(α-cyclopropyl)-OH can be incorporated as a building block in the synthesis of these libraries to expand their chemical diversity and structural complexity.

The "one-bead one-compound" (OBOC) method is a common approach where each bead in a resin support carries a unique peptide sequence. ucdavis.edu Unlike biological libraries (e.g., phage display), synthetic libraries are not constrained to natural L-amino acids and can readily include unnatural and D-amino acids. nih.gov This allows for the rapid identification of highly stable and potent peptide ligands that might not be discoverable through other means. The inclusion of conformationally constrained residues like D-Ala(α-cyclopropyl) in such libraries increases the probability of finding high-affinity binders by sampling a more defined and relevant conformational space. researchgate.netchemrxiv.org

Mechanistic Studies and Chemical Reactivity

Stereochemical Integrity During Peptide Coupling Reactions

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. The primary mechanism for racemization of Nα-protected amino acids during the activation step of peptide coupling involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. The abstraction of the α-proton from this intermediate, facilitated by a base, leads to a loss of chirality.

However, for α,α-disubstituted amino acids such as Fmoc-D-Ala(a-cyclopropyl)-OH, the risk of racemization via this pathway is significantly reduced. peptide.com The presence of two substituents on the α-carbon (a methyl group and a cyclopropyl (B3062369) group) sterically hinders the formation of the oxazolone (B7731731) intermediate. nih.gov This steric hindrance makes the cyclization required to form the five-membered ring energetically unfavorable. Consequently, Nα-urethane protected α,α-disubstituted amino acids are generally considered resistant to racemization under standard coupling conditions. peptide.com

While racemization is less of a concern, the significant steric bulk of this compound presents another challenge: reduced coupling efficiency. The reactivity of both the activated carboxyl group and the incoming amino group can be diminished due to steric hindrance. nih.gov This can lead to incomplete or slow coupling reactions, resulting in deletion sequences. To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary. Research has shown that for sterically hindered amino acids, coupling reagents that generate highly reactive intermediates, such as aminium/uronium salts or amino acid fluorides, are particularly effective. peptide.com

Coupling Reagent ClassExamplesEfficacy with Sterically Hindered Amino AcidsReference
Aminium/Uronium Salts HATU, HBTU, TBTU, COMUHighly efficient; generate highly reactive activated esters. Often used with a non-nucleophilic base like DIPEA. HATU and COMU are particularly effective. peptide.com
Phosphonium Salts PyBOP, BOPEffective for hindered couplings, though use has decreased due to byproduct concerns. nih.gov
Carbodiimides DIC (with additives like Oxyma Pure)Can be effective, but generally less potent for highly hindered couplings compared to aminium/uronium salts. The use of additives is crucial to suppress side reactions. sigmaaldrich.com
Amino Acid Fluorides TFFHGenerates amino acid fluorides in situ, which are highly reactive and well-suited for coupling sterically demanding residues like α,α-disubstituted amino acids. peptide.com

This table summarizes common coupling reagents and their general efficacy for incorporating sterically demanding amino acids like this compound.

Therefore, the focus when incorporating this compound is less on preventing racemization and more on ensuring complete and efficient coupling to the growing peptide chain. This is typically achieved by selecting a highly active coupling reagent and potentially extending reaction times or performing double couplings.

Cyclopropyl Ring Stability Under Peptide Synthesis Conditions

The utility of this compound as a building block in peptide synthesis is contingent upon the chemical stability of the cyclopropyl ring throughout the entire process. The standard Fmoc-SPPS workflow involves repeated cycles of basic and acidic treatments:

Base Treatment: Typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is used to remove the Nα-Fmoc protecting group. nih.gov

Acid Treatment: A strong acid, most commonly trifluoroacetic acid (TFA) in high concentration (e.g., 95%), is used in the final step to cleave the completed peptide from the solid support and remove acid-labile side-chain protecting groups. advancedchemtech.com

The cyclopropane (B1198618) moiety is a strained three-membered ring system. While this strain imparts unique conformational properties, it can also render the ring susceptible to opening under certain chemical conditions, particularly with strong acids or electrophiles. However, the unsubstituted cyclopropyl group attached to the α-carbon of an amino acid is remarkably stable under the conditions typically employed in Fmoc-SPPS.

There is a lack of evidence in the scientific literature reporting the degradation or opening of the cyclopropyl ring of such amino acids during standard Fmoc-SPPS. The successful synthesis of numerous peptides containing cyclopropyl amino acid residues implies the stability of the ring to both piperidine and TFA treatments. iris-biotech.dersc.org

SPPS ConditionReagentEffect on Cyclopropyl RingRationale for Stability
Fmoc Deprotection 20% Piperidine in DMFStablePiperidine is a secondary amine and a moderately strong base used under mild, room temperature conditions. It is not sufficiently reactive to induce the cleavage of the carbon-carbon bonds of the stable cyclopropyl ring.
Final Cleavage & Deprotection ~95% Trifluoroacetic Acid (TFA) with scavengersStableWhile TFA is a strong acid, its function in SPPS is to cleave acid-labile protecting groups (like Boc or Trt) and resin linkers. Unactivated cyclopropane rings are generally resistant to cleavage by acids of this strength at room temperature, typically requiring much harsher conditions (e.g., heat, stronger acids, or the presence of activating substituents on the ring) for ring-opening to occur.

This table outlines the stability of the cyclopropyl ring under the standard basic and acidic conditions of Fmoc-SPPS.

Side Reactions and Their Mitigation in Fmoc-SPPS with Modified Amino Acids

The introduction of structurally unique amino acids can influence the prevalence of common side reactions in Fmoc-SPPS. For this compound, the defining feature is its steric bulk at the α-carbon. This property can either exacerbate or suppress certain side reactions. wikipedia.org

Incomplete Coupling and Deletion Sequences: As discussed, the primary challenge with sterically hindered residues is achieving complete coupling. If the coupling reaction does not go to completion, a portion of the peptide chains on the resin will lack the intended amino acid, leading to the formation of deletion sequences. This is one of the most significant potential side reactions when using this type of modified amino acid.

Mitigation: To minimize deletion sequences, strategies to enhance coupling efficiency are employed. These include using highly potent coupling reagents (e.g., HATU, COMU), increasing the excess of the amino acid and coupling reagents, extending the reaction time, performing the coupling at a slightly elevated temperature, or conducting a second "double coupling" step before proceeding to the next deprotection. peptide.com Capping any unreacted free amines with an agent like acetic anhydride (B1165640) after the coupling step can also be used to terminate the unreacted chains and simplify purification, although this results in a lower yield of the desired full-length peptide.

Diketopiperazine (DKP) Formation: DKP formation is a common side reaction that occurs at the dipeptide stage. After the Fmoc group is removed from the second amino acid, the newly liberated N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is particularly problematic when Proline or Glycine (B1666218) are in the first or second position.

Influence of this compound: The steric hindrance of the cyclopropyl-alanine residue can significantly suppress the rate of DKP formation. For the intramolecular cyclization to occur, the peptide backbone must adopt a specific conformation that is sterically disfavored by the bulky α,α-disubstituted nature of this amino acid.

Aspartimide Formation: This side reaction occurs when a peptide sequence contains an Asp residue, where the side-chain carboxyl group attacks the backbone amide bond to form a five-membered succinimide (B58015) ring. This can happen under both the basic conditions of Fmoc deprotection and the final acidic cleavage.

Influence of this compound: The incorporation of a sterically bulky residue like cyclopropyl-alanine adjacent to an Asp residue may influence the local backbone conformation. While not a direct prevention method, this conformational constraint could potentially reduce the propensity for the backbone to adopt the necessary geometry for aspartimide formation, though this effect is likely sequence-dependent. The primary mitigation strategies, such as using bulky side-chain protecting groups on Asp (e.g., O-Mpe, O-Dmab) or adding HOBt to the deprotection solution, remain the most effective.

Side ReactionDescriptionInfluence of this compoundMitigation Strategies
Incomplete Coupling Failure of the amino acid to couple completely to the N-terminus of the growing peptide chain, leading to deletion sequences.Increased Risk: The steric bulk of the residue significantly slows coupling kinetics.Use potent coupling reagents (HATU, COMU); extend reaction times; perform double couplings; use elevated temperatures.
Diketopiperazine (DKP) Formation Intramolecular cyclization of a resin-bound dipeptide, causing premature cleavage from the resin.Decreased Risk: Steric hindrance at the α-carbon disfavors the required conformation for cyclization.Use 2-chlorotrityl chloride resin for the first two residues; couple the first two residues as a pre-formed dipeptide.
Aspartimide Formation Cyclization involving the side chain of an Asp residue, leading to racemization and chain branching.Potential Minor Influence: May conformationally restrict the adjacent backbone, but this is not a primary mitigation factor.Use sterically demanding Asp side-chain protecting groups; add HOBt or other additives to the piperidine solution.

This table summarizes key side reactions in Fmoc-SPPS and the specific influence and mitigation strategies related to the use of this compound.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Related Cyclopropyl-Containing Amino Acid Derivatives

The synthesis of cyclopropyl-containing amino acids is a dynamic area of research, driven by the need for structurally diverse and stereochemically pure building blocks for drug discovery and peptide science. Traditional methods are being supplemented by novel strategies that offer improved efficiency, stereocontrol, and functional group tolerance.

Recent advancements have focused on developing modular and scalable synthetic routes. One such innovative method avoids the use of neurotoxic oxidants or precious metal catalysts by employing an intramolecular isocyanate trapping mechanism via a Hofmann rearrangement. researchgate.netnih.govacs.org This process generates bicyclic carbamates as versatile, enantioenriched intermediates, which can then be ring-opened to access a variety of functionalized cyclopropane (B1198618) amino acids. researchgate.netnih.govacs.org Another significant approach involves a cobalt-catalyzed enantioselective reductive addition of ketimines with cyclopropyl (B3062369) chlorides, which efficiently constructs chiral α-tertiary amino acid derivatives under mild conditions with excellent enantioselectivity. thieme-connect.com

Other established and emerging methods for synthesizing the core cyclopropylglycine structure include:

Carbene and Ylide Addition: The reaction of carbenes or ylides with alkene precursors remains a fundamental approach. researchgate.net

Kulinkovich Cyclopropanation: This method is effective for the cyclopropanation of esters and amides. researchgate.net

Enzymatic Reactions: Biocatalysis is being explored for its high stereoselectivity in generating chiral cyclopropane structures. researchgate.net

Olefination of Cyclopropanone (B1606653) Surrogates: An expedient synthesis of cyclopropane β-amino acid derivatives has been developed using the olefination of cyclopropanone surrogates with stabilized Wittig reagents, followed by a telescopic aza-Michael reaction. nih.gov This process demonstrates complete diastereocontrol and is suitable for producing highly enantioenriched peptidomimetics. nih.gov

These varied synthetic strategies are crucial for creating a diverse palette of cyclopropyl-containing amino acids, enabling the systematic exploration of structure-activity relationships in peptide design. google.comwipo.int

Synthetic MethodKey FeaturesPrimary Application
Hofmann Rearrangement / Isocyanate TrappingAvoids toxic oxidants/catalysts; scalable; proceeds via bicyclic carbamate intermediates. researchgate.netnih.govEnantioenriched and diastereopure cyclopropane amino acids. researchgate.netnih.gov
Cobalt-Catalyzed Reductive AdditionHigh enantioselectivity; mild reaction conditions; good functional group tolerance. thieme-connect.comChiral α-tertiary amino acids with cyclopropyl fragments. thieme-connect.com
Olefination / Aza-Michael ReactionComplete diastereocontrol; rapid production of enantioenriched products. nih.govOptically active cyclopropane β-amino acid derivatives. nih.gov
Kulinkovich CyclopropanationEffective for esters and amides as starting materials. researchgate.netGeneral synthesis of cyclopropylglycines. researchgate.net

Integration with Diverse Unnatural Amino Acid Libraries for Advanced Biomolecular Design

The incorporation of unnatural amino acids (UAAs) like D-Ala(a-cyclopropyl)-OH into proteins and peptides is a powerful strategy for engineering novel biological functions and enhancing therapeutic properties. nih.gov This process expands the chemical diversity available beyond the 20 canonical amino acids, allowing for the creation of proteins with improved stability, novel catalytic activities, and unique spectroscopic properties. nih.goveurekalert.org

The primary method for site-specific incorporation of UAAs into proteins in living cells involves the genetic code expansion technique, pioneered in the early 2000s. youtube.com This system relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. labome.com The aaRS is evolved to exclusively recognize the desired UAA, and the tRNA's anticodon is mutated to recognize a nonsense or "stop" codon (e.g., the amber codon TAG). labome.com When this engineered pair is introduced into a cell along with the UAA, the ribosome will insert the UAA at the position of the stop codon in the target gene, enabling the creation of a custom protein. youtube.comlabome.com

This methodology allows for the integration of cyclopropyl-containing amino acids into much larger biomolecules, offering several advantages for advanced design:

Conformational Rigidity: The cyclopropyl group restricts the peptide backbone, which can lock the molecule into a specific, biologically active conformation and improve metabolic stability. nih.gov

Combinatorial Libraries: UAAs dramatically expand the potential for creating complex combinatorial libraries with novel chiral building blocks and molecular scaffolds. nih.gov

Enhanced Function: The unique steric and electronic properties of the cyclopropyl ring can be used to fine-tune protein-protein interactions, enhance enzymatic activity, or create novel binding pockets. nih.gov For example, systems have been developed to generate macrocyclic peptides in vivo by incorporating UAAs with reactive handles. labome.com

The continued development of new orthogonal tRNA-aaRS pairs and a deeper understanding of the ribosome's tolerance for diverse substrates will further broaden the scope of UAA integration for sophisticated biomolecular engineering.

Advancements in Computational Prediction of Peptide Conformation and Interactions

Accurately predicting the three-dimensional structure of peptides containing non-standard residues is a significant challenge in computational biology. youtube.com Traditional protein structure prediction methods are often optimized for the 20 natural amino acids and may not be suitable for peptides, which are smaller, more flexible, and can contain unnatural building blocks. youtube.com However, recent advancements in artificial intelligence (AI), machine learning (ML), and molecular dynamics (MD) are beginning to address this gap.

A major breakthrough has been the adaptation of deep learning models like AlphaFold2 for peptide structure prediction. researchgate.netnih.govbiorxiv.org While originally designed for large proteins, researchers have adapted AlphaFold2 to predict conformational ensembles of peptides by using multiple random seeds and subsampling multiple sequence alignments (MSAs). biorxiv.org For peptides with non-natural modifications, a recommended approach involves modeling the peptide with natural amino acids first, followed by manual modification and simulation using benchmarked force fields. researchgate.net

To specifically address the challenge of UAAs, new models are being developed. HighFold2 , a novel model built on the AlphaFold-Multimer framework, is designed to accurately predict the 3D structures of cyclic peptides containing unnatural amino acids. oup.comnih.gov It achieves this by extending the predefined rigid atomic groups to UAAs and incorporating an additional neural network to characterize atom-level features, resulting in high accuracy with a median root-mean-square deviation (RMSD) for Cα atoms of 1.891 Å. oup.comnih.gov

Other emerging computational avenues include:

Molecular Dynamics (MD) Simulations: MD simulations remain a cornerstone for studying peptide folding and dynamics. nih.gov The accuracy of these simulations is critically dependent on the quality of the empirical force fields used, and significant effort is ongoing to develop and validate force fields that can accurately describe the conformational landscape of peptides with non-standard residues. nih.govbyu.edu

Machine Learning for UAA Incorporation: ML models are being trained on existing experimental data to guide the rational design of UAA-containing proteins. nih.gov The "Rational Protein Design with Unnatural Amino Acids" (RPDUAA) program, for instance, uses logistic regression to predict the probability of a successful UAA substitution at a specific site based on factors like steric effects and physicochemical changes. nih.gov

Hyper-networks and Flow Models: Novel approaches such as PepFlow leverage hyper-networks to generate precise all-atom peptide conformations, demonstrating superior performance in sampling and accuracy compared to traditional MD simulations. youtube.com

These computational tools are becoming indispensable for guiding the design of peptides containing residues like D-Ala(a-cyclopropyl)-OH, enabling researchers to predict their structural impact and design molecules with tailored properties.

Computational ApproachCore TechnologyApplication to Unnatural Amino Acids (UAAs)
Adapted AlphaFold2Deep Learning / AIPredicts conformational ensembles of peptides; UAAs often require subsequent manual modification and simulation. researchgate.netbiorxiv.org
HighFold2Deep Learning (AlphaFold-Multimer based)Specifically designed to predict 3D structures of cyclic peptides containing UAAs with high accuracy. oup.comnih.gov
Molecular Dynamics (MD)Classical Mechanics / Force FieldsSimulates peptide folding and dynamics; accuracy depends heavily on the parameterization of force fields for UAAs. nih.govbyu.edu
RPDUAA ProgramMachine Learning / Logistic RegressionPredicts the success rate of incorporating a specific UAA at a given site in a protein based on experimental data. nih.gov
PepFlowHyper-networks / AIGenerates precise, all-atom conformational ensembles, outperforming traditional MD in speed and sampling. youtube.com

Q & A

Q. What are the standard synthetic protocols for preparing Fmoc-D-Ala(a-cyclopropyl)-OH?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Fmoc protection of the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base like diisopropylethylamine (DIPEA) and (2) introduction of the α-cyclopropyl group via alkylation or coupling reactions. For cyclopropane ring formation, cyclopropane derivatives (e.g., cyclopropylboronic acids) are often coupled under Suzuki-Miyaura conditions or via radical-mediated pathways. Purification is achieved using reversed-phase HPLC or flash chromatography, followed by characterization via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity .

Q. How is this compound characterized for purity and structural integrity?

  • Methodological Answer :
  • Purity : Assessed by HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).
  • Structural Confirmation : 1H^1H-NMR (e.g., cyclopropane proton signals at δ 0.5–1.5 ppm) and HRMS.
  • Chirality : Circular dichroism (CD) spectroscopy or chiral HPLC to verify the D-configuration .

Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Fmoc group acts as a temporary protecting group for the α-amine, allowing stepwise peptide elongation. The cyclopropyl side chain enhances peptide rigidity, which is critical for studying conformational stability. During SPPS, the Fmoc group is removed with 20% piperidine in DMF, while the cyclopropyl moiety remains intact due to its chemical stability .

Advanced Research Questions

Q. How does the α-cyclopropyl group influence peptide conformation and stability compared to other substituents?

  • Methodological Answer : The cyclopropane ring imposes restricted rotation and enhanced rigidity , reducing conformational entropy. This can be analyzed via:
  • X-ray crystallography : To resolve spatial arrangement.
  • Molecular dynamics simulations : To compare flexibility with analogs (e.g., Fmoc-D-Ala-OH).
  • Thermal denaturation assays : To assess stability in hydrophobic environments (e.g., membrane proteins) .

Q. What strategies optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?

  • Methodological Answer :
  • Coupling Reagents : Use HATU over HBTU for higher activation efficiency.
  • Solvent Systems : Replace DMF with NMP to reduce viscosity and improve reagent diffusion.
  • Microwave-assisted synthesis : Apply 30–50°C for 10–30 minutes to accelerate coupling.
  • Ultrasound-assisted methods : Enhance mixing in dense resin matrices .

Q. How do researchers address contradictions in reported coupling yields for cyclopropane-containing amino acids?

  • Methodological Answer : Discrepancies often arise from steric effects or solvent polarity . To resolve:
  • Systematic screening : Test coupling reagents (DIC/HOBt vs. HATU/DIPEA) and solvents (DMF vs. DCM).
  • Kinetic monitoring : Use real-time FTIR or LC-MS to track reaction progress.
  • Side-chain protection : Temporarily protect the cyclopropyl group with acid-labile groups (e.g., Boc) during synthesis .

Q. What are the stability challenges of this compound under SPPS deprotection conditions?

  • Methodological Answer : The cyclopropane ring is generally stable to piperidine deprotection (20% in DMF, 2 × 5 min). However, prolonged exposure to strong acids (e.g., TFA during cleavage) may induce ring-opening. Mitigation strategies include:
  • Low-temperature cleavage : Use TFA at 0–4°C.
  • Scavengers : Add 2% triisopropylsilane to minimize side reactions.
  • Stability assays : Monitor by 1H^1H-NMR after simulated cleavage conditions .

Q. How can researchers validate the enantiomeric purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chirobiotic T column (aqueous methanol mobile phase) to separate D/L enantiomers.
  • Marfey’s reagent : Derivatize hydrolyzed amino acids and analyze by LC-MS to confirm configuration.
  • Polarimetry : Compare optical rotation with literature values for D-Ala derivatives .

Data Contradiction Analysis

Q. Why do some studies report reduced solubility of peptides containing this compound?

  • Methodological Answer : The cyclopropyl group increases hydrophobicity , leading to aggregation in aqueous buffers. Solutions include:
  • Co-solvents : Add 10–20% DMSO or acetonitrile.
  • Sequence design : Incorporate charged residues (e.g., Lys, Glu) adjacent to the cyclopropyl-Ala.
  • Dynamic light scattering (DLS) : Quantify aggregation propensity pre/post-synthesis .

Q. How to resolve discrepancies in cyclopropane ring stability reported across different peptide sequences?

  • Methodological Answer :
    Stability varies with peptide secondary structure (e.g., α-helix vs. β-sheet). To assess:
  • Circular dichroism (CD) : Correlate structural motifs with stability.
  • Accelerated degradation studies : Expose peptides to oxidative (H2_2O2_2) or thermal stress and monitor degradation via LC-MS .

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